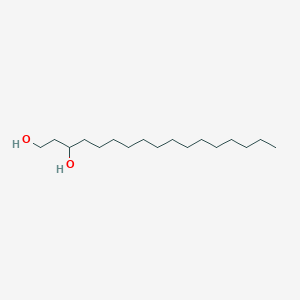

Heptadecane-1,3-diol

Description

Heptadecane-1,3-diol is a long-chain aliphatic diol with hydroxyl groups at the 1- and 3-positions of a 17-carbon backbone. For instance, compounds such as 2-(hexadecanoylamino)-4-octadecene-1,3-diol (a structurally related diol with an unsaturated chain and acylated amine) have been isolated from marine organisms like the soft coral Dendronephthya gigantea, indicating that long-chain diols may play roles in biological systems .

Propriétés

IUPAC Name |

heptadecane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)15-16-18/h17-19H,2-16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNELUTYSVHOFKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CCO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Heptadecane-1,3-diol can be synthesized through the oxidation or reduction of long-chain fatty alcohols. Common methods include catalytic hydrogenation and catalytic oxidation . For instance, the reduction of heptadecanal using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield heptadecane-1,3-diol. Another method involves the oxidation of heptadecane using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Industrial Production Methods: In industrial settings, heptadecane-1,3-diol is often produced through catalytic hydrogenation of heptadecanal in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This method ensures high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: Heptadecane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.

Reduction: The compound can be reduced to form heptadecane.

Substitution: The hydroxyl groups can be substituted with halides using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products:

Oxidation: Heptadecanal, heptadecanone

Reduction: Heptadecane

Substitution: Heptadecane-1,3-dichloride, heptadecane-1,3-dibromide

Applications De Recherche Scientifique

Heptadecane-1,3-diol has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a surfactant in various chemical reactions.

Biology: Employed in the study of lipid metabolism and as a model compound for studying the behavior of long-chain diols in biological systems.

Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.

Mécanisme D'action

Heptadecane-1,3-diol exerts its effects primarily through its interaction with cellular signaling pathways. It has been shown to modulate the NF-kB pathway, which plays a crucial role in regulating the immune response to infection. By inhibiting the activation of NF-kB, heptadecane-1,3-diol can reduce the expression of pro-inflammatory genes such as COX-2 and iNOS . This modulation occurs through the inhibition of kinases involved in the NF-kB signaling cascade, including NIK/IKK and MAPKs pathways .

Comparaison Avec Des Composés Similaires

Data Table: Comparative Overview

Key Research Findings and Trends

Structural Impact on Bioactivity :

- Longer-chain diols (e.g., Heptadecane-1,3-diol) are often associated with natural product isolation but require further pharmacological validation .

- Branched diols (e.g., 2-methylpropane-1,3-diol) improve drug delivery by interacting with biological transporters like PEPT1 .

Applications in Sensing :

- Ferrocene-based diols (Fc-1,3-diol) enable precise glucose detection due to their redox-active properties .

Antimicrobial Potential: Glycosylated diols from Portulaca oleracea show inhibitory effects against enteropathogenic bacteria, suggesting Heptadecane-1,3-diol derivatives could be explored similarly .

Activité Biologique

Heptadecane-1,3-diol, a long-chain diol with the molecular formula CHO, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Heptadecane-1,3-diol is characterized by two hydroxyl groups positioned at the first and third carbon atoms of the heptadecane chain. This structure enables it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. The hydroxyl groups can be oxidized to form carbonyl compounds or reduced to yield heptadecane.

Mechanism of Action:

The biological activity of Heptadecane-1,3-diol is primarily attributed to its interaction with cellular signaling pathways. Notably, it has been shown to modulate the NF-kB pathway, which is crucial for regulating immune responses. By inhibiting NF-kB activation, Heptadecane-1,3-diol can decrease the expression of pro-inflammatory genes such as COX-2 and iNOS. This suggests potential applications in anti-inflammatory therapies.

1. Anti-inflammatory Properties

Research indicates that Heptadecane-1,3-diol exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines and enzymes. For instance, it has been shown to reduce levels of TNF-α and IL-6 in macrophage cultures. The compound's effect on COX-2 expression further supports its role as an anti-inflammatory agent.

2. Antioxidant Activity

Heptadecane-1,3-diol also displays antioxidant properties, which are critical for protecting cells from oxidative stress. Studies have shown that it scavenges free radicals effectively, thereby reducing oxidative damage in cellular models. This activity is particularly relevant in the context of diseases characterized by oxidative stress.

3. Potential Anticancer Effects

Emerging evidence suggests that Heptadecane-1,3-diol may possess anticancer properties. In vitro assays have indicated that it can inhibit the proliferation of various cancer cell lines. For example, studies demonstrated cytotoxic effects against hepatocellular carcinoma cells with IC50 values indicating significant growth inhibition . The compound's ability to modulate signaling pathways involved in cell cycle regulation may underlie these effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of Heptadecane-1,3-diol:

Applications in Medicine and Industry

Heptadecane-1,3-diol's diverse biological activities make it a candidate for various applications:

- Pharmaceuticals: Its anti-inflammatory and antioxidant properties suggest potential use in developing treatments for chronic inflammatory diseases and conditions associated with oxidative stress.

- Cosmetics: Due to its emollient properties and ability to stabilize formulations, it is utilized in cosmetic products as a moisturizing agent.

- Industrial Applications: The compound serves as a building block in organic synthesis and is used in producing lubricants and surfactants due to its surfactant properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.